

Physicochemical Properties of 1,4-Dibromooctafluorobutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Dibromooctafluorobutane**

Cat. No.: **B1349785**

[Get Quote](#)

1,4-Dibromooctafluorobutane (CAS No. 335-48-8) is a halogenated alkane characterized by a four-carbon chain where all hydrogen atoms have been substituted with fluorine, and the terminal carbons are bonded to bromine atoms.^[1] This high degree of fluorination imparts unique properties, including high density, chemical inertness, and specific thermal characteristics. The physical state of the compound under standard conditions is a clear liquid.^[2]

The quantitative physicochemical data for **1,4-dibromooctafluorobutane** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Boiling Point	97 °C	[2] [3] [4]
Molecular Formula	C4Br2F8	[2] [4]
Molecular Weight	359.84 g/mol	[1] [3] [5]
Density	2.098 g/cm ³	[3] [4]
Flash Point	96-98 °C	[3] [4]
Vapor Pressure	44 mmHg at 25°C	[3]
CAS Number	335-48-8	[2] [5]

Experimental Protocol: Boiling Point Determination

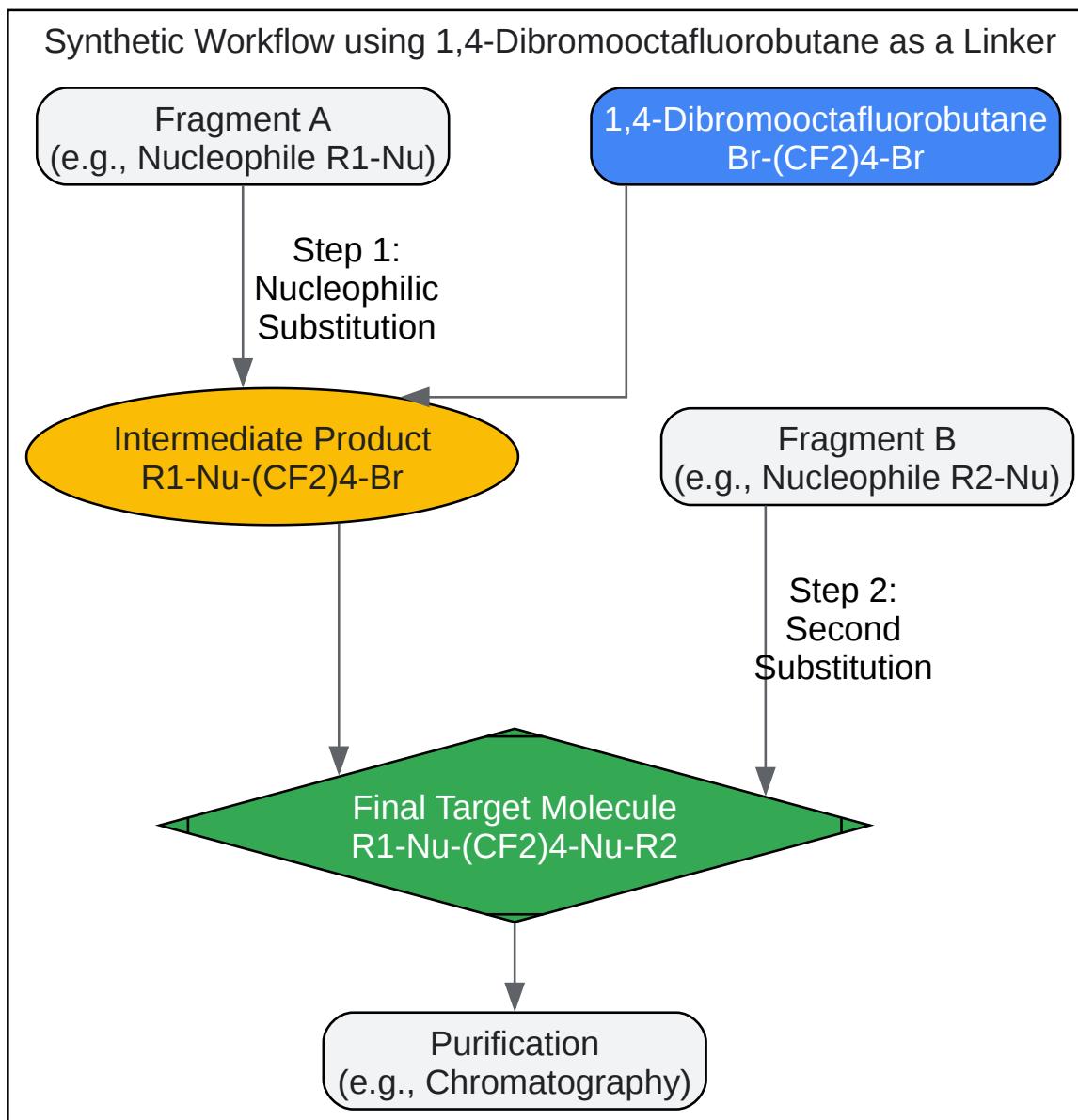
The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure. The following protocol, adapted from standard laboratory methods using a Thiele tube, is suitable for determining the boiling point of **1,4-dibromoocetafluorobutane**.^[6] ^[7]

Apparatus and Materials:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heat-resistant mineral oil or silicone oil
- Bunsen burner or heating mantle
- Stand and clamps
- Sample of **1,4-dibromoocetafluorobutane**
- Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

- Sample Preparation: Fill the small test tube to about half-full with **1,4-dibromoocetafluorobutane**.
- Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.^[7]
- Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.


- Thiele Tube Setup: Clamp the Thiele tube to the stand and fill it with mineral oil, ensuring the oil level is above the top arm of the side tube.
- Immersion: Suspend the thermometer and sample assembly in the Thiele tube, ensuring the sample is fully immersed in the oil bath.^[6]
- Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. ^[7] The design of the tube will ensure uniform heat distribution via convection currents.
- Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
- Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.^[6] Record this temperature.
- Correction: For high accuracy, the recorded boiling point may be corrected for atmospheric pressure.

Role in Synthetic Chemistry and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science.^{[8][9]} The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^[10] Per- and polyfluoroalkyl substances (PFAS), a broad class to which **1,4-dibromo-octafluorobutane** belongs, are noted for their high thermal and chemical stability.^{[11][12]}

As a bifunctional molecule with two reactive carbon-bromine bonds, **1,4-dibromo-octafluorobutane** serves as a valuable synthetic building block. It can be used to introduce an octafluorobutylene (-C4F8-) linker between two molecular fragments. This rigid, fluorinated spacer is useful for constructing complex molecules, including advanced polymers, surfactants, and potential pharmaceutical intermediates where control over conformation and physicochemical properties is critical.^[11] While direct involvement in a specific signaling pathway is not documented, its utility lies in the synthesis of novel molecules that may interact with biological targets.

The diagram below illustrates a generalized synthetic workflow where **1,4-dibromooctafluorobutane** is used as a linker to synthesize a target molecule from two precursor fragments, a common strategy in drug discovery.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromooctafluorobutane | C4Br2F8 | CID 2736783 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. exfluor.com [exfluor.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. 1,4-DIBROMOOCTAFLUOROBUTANE | 335-48-8 [chemicalbook.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. PFAS - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physicochemical Properties of 1,4-Dibromooctafluorobutane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349785#1-4-dibromooctafluorobutane-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com